molecular formula C16H12N4O B11136610 2-Phenyl-5-[(pyridin-4-ylmethyl)amino]-1,3-oxazole-4-carbonitrile

2-Phenyl-5-[(pyridin-4-ylmethyl)amino]-1,3-oxazole-4-carbonitrile

Cat. No.: B11136610
M. Wt: 276.29 g/mol
InChI Key: XEHDQAVUSPJFRW-UHFFFAOYSA-N
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Description

2-Phenyl-5-[(pyridin-4-ylmethyl)amino]-1,3-oxazole-4-carbonitrile is a heterocyclic compound that features an oxazole ring substituted with phenyl, pyridinylmethylamino, and carbonitrile groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenyl-5-[(pyridin-4-ylmethyl)amino]-1,3-oxazole-4-carbonitrile typically involves multi-step organic reactions

    Formation of the Oxazole Ring: The oxazole ring can be synthesized via a cyclization reaction involving a nitrile and an amide. For example, a nitrile compound can react with an amide in the presence of a dehydrating agent such as phosphorus oxychloride (POCl₃) to form the oxazole ring.

    Introduction of Substituents: The phenyl group can be introduced through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura reaction, using a phenylboronic acid and the oxazole intermediate. The pyridinylmethylamino group can be added via a nucleophilic substitution reaction using pyridin-4-ylmethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization step and high-throughput screening for the cross-coupling and substitution reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl or pyridinylmethylamino groups. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reduction reactions can occur at the carbonitrile group, converting it to an amine. Reducing agents such as lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyridinylmethylamino group. Reagents like alkyl halides can be used to introduce various substituents.

Common Reagents and Conditions

    Oxidation: KMnO₄ in acidic or basic medium.

    Reduction: LiAlH₄ in dry ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Oxidized derivatives of the phenyl or pyridinylmethylamino groups.

    Reduction: Amines derived from the reduction of the carbonitrile group.

    Substitution: Various substituted derivatives depending on the alkyl halide used.

Scientific Research Applications

Chemistry

In chemistry, 2-Phenyl-5-[(pyridin-4-ylmethyl)amino]-1,3-oxazole-4-carbonitrile is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug development.

Medicine

In medicinal chemistry, the compound is investigated for its potential therapeutic effects. It could serve as a lead compound for the development of new drugs targeting specific diseases, such as cancer or infectious diseases.

Industry

In the industrial sector, this compound may be used in the development of new materials with specific properties, such as conductivity or fluorescence. It could also be used in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Phenyl-5-[(pyridin-4-ylmethyl)amino]-1,3-oxazole-4-carbonitrile depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors. The phenyl and pyridinylmethylamino groups can facilitate binding to these targets, while the oxazole ring may contribute to the overall stability and specificity of the interaction.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2-Phenyl-5-[(pyridin-4-ylmethyl)amino]-1,3-oxazole-4-carbonitrile may exhibit unique properties due to the specific positioning of the pyridinylmethylamino group. This can influence its reactivity, binding affinity, and overall stability, making it a valuable compound for various applications.

Properties

Molecular Formula

C16H12N4O

Molecular Weight

276.29 g/mol

IUPAC Name

2-phenyl-5-(pyridin-4-ylmethylamino)-1,3-oxazole-4-carbonitrile

InChI

InChI=1S/C16H12N4O/c17-10-14-16(19-11-12-6-8-18-9-7-12)21-15(20-14)13-4-2-1-3-5-13/h1-9,19H,11H2

InChI Key

XEHDQAVUSPJFRW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=C(O2)NCC3=CC=NC=C3)C#N

Origin of Product

United States

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